molecular formula C7H7BF2O2 B1426986 2,3-Difluoro-5-methylphenylboronic acid CAS No. 934247-79-7

2,3-Difluoro-5-methylphenylboronic acid

Cat. No. B1426986
M. Wt: 171.94 g/mol
InChI Key: MGDSXIJVCPGALL-UHFFFAOYSA-N
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Description

“2,3-Difluoro-5-methylphenylboronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 .


Synthesis Analysis

The primary method for the synthesis of boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-5-methylphenylboronic acid” is represented by the linear formula C7H7BF2O2 . The compound has a mono-isotopic mass of 172.050720 Da .


Chemical Reactions Analysis

Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a transition metal-catalyzed carbon–carbon bond-forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluoro-5-methylphenylboronic acid” include a molecular weight of 171.94 and a linear formula of C7H7BF2O2 .

Scientific Research Applications

Fluorinated Compounds in Environmental and Biological Systems

Fluorinated compounds, including polyfluoroalkyl chemicals, have been widely used in numerous industrial and commercial applications due to their unique properties, such as resistance to stains, water, and oil. The environmental degradation and microbial interaction of these compounds have been a subject of extensive study, highlighting concerns over their persistence and potential toxicity. For instance, the microbial degradation of polyfluoroalkyl chemicals into perfluoroalkyl acids (PFAAs) raises significant environmental and health concerns due to their toxic profiles and widespread presence in the environment (Liu & Avendaño, 2013).

Phenylboronic Acid Derivatives in Biosensing and Catalysis

Recent progress in electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives demonstrates their importance in developing selective sensors for glucose and other diols. PBAs are known for their ability to form stable complexes with diols in neutral aqueous solutions, making them invaluable in biosensor technology for medical and environmental monitoring applications (Anzai, 2016).

Fluorinated Alternatives to Legacy Pollutants

There is an ongoing transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives due to concerns over their environmental and health impacts. Over 20 fluorinated substances have been identified as alternatives in various applications, from fluoropolymer manufacture to surface treatments and fire-fighting foams. However, the safety and environmental impacts of these alternatives remain under scrutiny, underscoring the need for continued research and assessment (Wang et al., 2013).

Safety And Hazards

The safety information for “2,3-Difluoro-5-methylphenylboronic acid” includes a signal word of warning . The hazard statements and precautionary statements are available in the Material Safety Data Sheet (MSDS) .

Future Directions

Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” have a wide range of applications in organic synthesis, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The development of new boron reagents and the exploration of their properties for application under specific SM coupling conditions is a promising area of research .

properties

IUPAC Name

(2,3-difluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDSXIJVCPGALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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